Benzene, 1-chloro-4-(1-propynyl)-
Overview
Description
Benzene, 1-chloro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-propynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-4-propyne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-(1-propynyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1-propynyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alkanes or partially reduced derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(1-propynyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-propynyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorine atom and the propynyl group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The specific pathways depend on the nature of the reactants and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-propyl-: Similar structure but with a propyl group instead of a propynyl group.
Benzene, 1-chloro-4-nitro-: Contains a nitro group instead of a propynyl group.
Chlorotoluene: Various isomers with chlorine and methyl groups on the benzene ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-chloro-4-prop-1-ynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJQIMOOUFULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300828 | |
Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-65-6 | |
Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2809-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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